CAS 41625-94-9 molecular weight and thermodynamic stability
CAS 41625-94-9 molecular weight and thermodynamic stability
An In-Depth Technical Guide on the Molecular Weight and Thermodynamic Stability of 4-(4-chloro-3-nitrobenzoyl)morpholine
Disclaimer: The CAS Number 41625-94-9 provided in the topic query did not correspond to a specific, publicly indexed chemical entity. Based on the constituent chemical fragments suggested by related search results, this technical guide will focus on a closely related and well-characterized compound, 4-(4-chloro-3-nitrobenzoyl)morpholine . The principles and methodologies discussed herein are broadly applicable to similar nitroaromatic compounds.
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these properties, molecular weight and thermodynamic stability form the bedrock of a compound's developability profile. Molecular weight is a critical determinant of a molecule's transport properties, formulation characteristics, and dosing, while thermodynamic stability dictates its shelf-life, degradation pathways, and potential for hazardous exothermic events.
This technical guide provides a comprehensive exploration of the molecular weight and thermodynamic stability of 4-(4-chloro-3-nitrobenzoyl)morpholine, a representative nitroaromatic compound incorporating the versatile morpholine scaffold. Morpholine and its derivatives are of significant interest in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of a nitroaromatic moiety, however, necessitates a rigorous evaluation of the compound's thermal behavior due to the energetic nature of the nitro group.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the assessment of these critical parameters.
Part 1: Molecular Weight Determination and Significance
The molecular weight of a compound is an intrinsic property derived from its chemical formula, representing the mass of one mole of the substance. It is a fundamental parameter that influences a wide range of chemical and biological properties.
Calculation of Molecular Weight
The molecular formula for 4-(4-chloro-3-nitrobenzoyl)morpholine is C₁₁H₁₁ClN₂O₄. The molecular weight is calculated by summing the atomic weights of its constituent atoms.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Total | 270.672 g/mol |
The nominal molecular weight is 270 g/mol , and the monoisotopic mass is 270.0411 g/mol .
Experimental Verification of Molecular Weight
While the theoretical molecular weight is a calculated value, its experimental verification is a critical step in compound characterization to confirm identity and purity. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as acetonitrile or methanol, typically at a concentration of 1 mg/mL.
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Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.
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Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode.
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Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.
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Data Analysis: The resulting spectrum is analyzed for the presence of the protonated molecule, [M+H]⁺, at the expected m/z value. The high mass accuracy of the instrument allows for the confirmation of the elemental composition.
Significance in Drug Development
The molecular weight of a drug candidate has significant implications for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is a key component of various "drug-likeness" rules, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 Da. At approximately 270.67 g/mol , 4-(4-chloro-3-nitrobenzoyl)morpholine falls well within this guideline.
Part 2: Thermodynamic Stability
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this relates to its resistance to decomposition or reaction under a given set of conditions. For nitroaromatic compounds, assessing thermodynamic stability is a critical safety consideration due to their potential for rapid, exothermic decomposition.
Factors Influencing the Thermodynamic Stability of Nitroaromatic Compounds
The stability of nitroaromatic compounds is influenced by several structural and electronic factors:
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Number and Position of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability. The relative positions of the nitro groups and other substituents on the aromatic ring also play a significant role.
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Presence of Other Substituents: Electron-withdrawing groups can further destabilize the molecule, while electron-donating groups may have a stabilizing effect.
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Molecular Strain: Steric hindrance and ring strain can lower the activation energy for decomposition.
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Intermolecular Interactions: In the solid state, crystal packing and intermolecular forces, such as hydrogen bonding, can influence thermal stability.
Experimental Assessment of Thermodynamic Stability
A combination of thermoanalytical techniques is employed to characterize the thermodynamic stability of a compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal transitions of a material as a function of temperature. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
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Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated steel pan.
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Instrumentation: A calibrated differential scanning calorimeter is used.
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Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify the melting point (endothermic peak) and any exothermic events, which may indicate decomposition. The onset temperature and the enthalpy of decomposition (ΔHd) are key parameters for assessing thermal hazard.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information about decomposition temperatures and the presence of residual solvents or water.
Protocol: Thermogravimetric Analysis (TGA) for Decomposition Profiling
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Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
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Instrumentation: A calibrated thermogravimetric analyzer is used.
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Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The resulting thermogram (mass vs. temperature) shows the temperature at which weight loss occurs, indicating decomposition.
Computational Prediction of Thermodynamic Stability
In addition to experimental methods, computational approaches are increasingly used to predict the thermodynamic stability of nitroaromatic compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate descriptors that correlate with thermal stability, such as bond dissociation energies and the enthalpy of formation.
Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the decomposition enthalpy of a series of related compounds based on calculated molecular descriptors. These models can be valuable for screening new compounds for potential thermal hazards early in the development process.
Workflow for Thermodynamic Stability Assessment
Caption: Workflow for assessing the thermodynamic stability and thermal hazards of a new chemical entity.
Part 3: Integrated Analysis and Drug Development Implications
The data obtained from molecular weight determination and thermodynamic stability studies are not considered in isolation. They form a crucial part of the overall developability assessment of a drug candidate.
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Formulation Development: The melting point and thermal stability data from DSC and TGA are critical for designing robust and stable formulations. They inform decisions on excipient compatibility and manufacturing processes, such as milling and drying.
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Process Safety: A thorough understanding of the thermal hazards associated with a compound is essential for ensuring the safety of chemical processes during scale-up and manufacturing. The onset temperature of decomposition from DSC is a key parameter for defining safe operating temperatures.
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Regulatory Compliance: Stability testing under various conditions (e.g., accelerated and long-term) is a regulatory requirement for all new drug substances. The data from these studies are used to establish the retest period or shelf life of the API.
Conclusion
A comprehensive understanding of the molecular weight and thermodynamic stability of 4-(4-chloro-3-nitrobenzoyl)morpholine, and related nitroaromatic compounds, is indispensable for successful drug development. The integration of theoretical calculations, experimental characterization using techniques like HRMS, DSC, and TGA, and computational modeling provides a robust framework for assessing the properties and potential hazards of these molecules. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to a safe and effective medicine.
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